molecular formula C9H6N4 B15320067 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine

5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B15320067
M. Wt: 170.17 g/mol
InChI Key: FXRKRTGMMPMOFG-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine ( 2229512-49-4) is a high-purity chemical building block with a molecular formula of C 9 H 6 N 4 and a molecular weight of 170.17 g/mol . This compound features a unique molecular architecture that combines a pyridine ring with a 1,2,4-triazole moiety and a terminal ethynyl group. This structure makes it a versatile scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of more complex heterocyclic systems . The primary research value of this compound lies in its potential as a precursor for the development of novel pharmacological agents. Heterocyclic compounds containing both nitrogen and sulfur, such as those derived from this triazole-pyridine hybrid, are known to exhibit a broad spectrum of biological activities . Specifically, the 1,2,4-triazole nucleus is a recognized pharmacophore in antifungal and antiviral research . Its incorporation into molecular frameworks is a common strategy in the design of new therapeutic candidates aimed at treating life-threatening viral infections . The terminal ethynyl group provides a reactive handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions, allowing researchers to efficiently create diverse libraries of compounds for biological screening . Applications: This reagent is intended for use in scientific research only. Key application areas include: • Medicinal Chemistry: Serves as a key intermediate in the synthesis of triazolopyridine derivatives, which are leitmotifs in compounds with documented antibacterial, antifungal, and anticancer activities . • Antiviral Research: Acts as a building block for heterocyclic compounds investigated for their activity against a range of viruses . • Chemical Synthesis: Used as a precursor for the development of novel heterocyclic frameworks with potential biological and material science applications. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

5-ethynyl-2-(1,2,4-triazol-1-yl)pyridine

InChI

InChI=1S/C9H6N4/c1-2-8-3-4-9(11-5-8)13-7-10-6-12-13/h1,3-7H

InChI Key

FXRKRTGMMPMOFG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.

    Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an ethynyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The substituent at position 5 of the pyridine ring significantly influences physicochemical properties. A comparative analysis is provided below:

Compound Substituent Molecular Formula Molecular Weight Key Properties
5-Ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine –C≡CH C9H6N4 170.17 (calculated) High reactivity (ethynyl), potential for click chemistry, π-conjugation
5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine –NO2 C7H5N5O2 191.15 Electron-withdrawing nitro group, enhanced stability, redox activity
2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine –F C7H5FN4 164.14 Increased lipophilicity, smaller steric profile, moderate electronegativity
[5-(Triazol-1-yl)pyridin-2-yl]methanamine HCl –CH2NH2·HCl C8H10ClN5 211.65 Basic amine improves solubility, potential for salt formation
Key Observations:
  • Electronic Effects: The ethynyl group (–C≡CH) introduces sp-hybridized carbons, enhancing π-electron density and enabling cross-coupling reactions (e.g., Sonogashira) compared to nitro or fluorine substituents .
  • Steric Profile : The linear ethynyl group minimizes steric hindrance, contrasting with bulkier substituents like methanamine hydrochloride .
  • Stability : Nitro-substituted analogs exhibit higher thermal and oxidative stability due to the electron-withdrawing nitro group, whereas ethynyl derivatives may require inert storage conditions .

Stability and Reactivity

  • Ethynyl Group : Susceptible to oxidation and polymerization, necessitating stabilization via derivatization (e.g., protective groups) .
  • Nitro Group : Reduces metabolic degradation but may pose toxicity risks due to nitroso byproducts .
  • Fluorine : Enhances metabolic stability and bioavailability, as seen in fluorinated agrochemicals () .

Biological Activity

5-Ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that integrates both pyridine and triazole moieties. Its structure features an ethynyl group at the 5-position of the pyridine ring and a triazole ring at the 2-position. This unique configuration contributes to its potential applications in medicinal chemistry, particularly regarding its biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to the properties of the triazole ring, which is known for its diverse pharmacological effects. Compounds containing triazole rings have been extensively studied for their antimicrobial , antifungal , and anticancer properties. The following sections detail specific biological activities and research findings related to this compound.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles, including this compound, have shown effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli3.9
Staphylococcus aureus3.9
Mycobacterium luteum0.9

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations.

Antifungal Activity

The antifungal efficacy of this compound has also been documented. In studies assessing various synthesized hydrazones related to this compound, notable antifungal activity was observed against:

Fungal StrainMIC (µg/mL)Reference
Candida tenuis0.9
Aspergillus niger3.9

These results emphasize the compound's potential as an antifungal agent.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. In vitro studies using MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines demonstrated significant cytotoxic effects:

Cell LineIC50 (µM)Reference
MDA-MB-23139.2 ± 1.7
U-87Not specified

The IC50 value indicates the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer therapeutic.

The mechanism through which this compound exerts its biological effects involves interaction with various biological targets. Studies suggest that triazole-containing compounds can inhibit enzymes such as cytochrome P450s and act on G-protein coupled receptors. This interaction is crucial for optimizing pharmacological profiles and minimizing toxicity.

Q & A

Q. What are the established synthetic routes for 5-ethynyl-2-(1H-1,2,4-triazol-1-yl)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions using precursors like 3-amino-1,2,4-triazole derivatives. Key methods include:

  • Catalytic cyclization : Employing ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) to enhance reaction efficiency and reduce reaction times under ambient conditions .
  • Solvent optimization : Tetrahydrofuran (THF) or ethanol/water mixtures improve yields by stabilizing intermediates and reducing side reactions .
  • Functional group protection : Protecting the ethynyl group during triazole ring formation prevents unwanted side reactions .

Q. How is the structural integrity of this compound validated experimentally?

Structural validation relies on:

  • X-ray crystallography : Resolving bond lengths and angles (e.g., triazole-pyridine dihedral angles) using SHELX programs for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethynyl proton absence in deuterated solvents) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₇N₄) and isotopic patterns .

Q. What biological targets are associated with this compound, and how are its interactions studied?

The compound may target microbial enzymes (e.g., cytochrome P450) or kinases. Methodologies include:

  • Enzyme inhibition assays : Measuring IC₅₀ values via spectrophotometric monitoring of substrate conversion .
  • Microbial growth assays : Testing minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
  • Molecular docking : Preliminary screening using AutoDock/Vina to predict binding affinities to active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions (e.g., disordered ethynyl groups) require:

  • Twin refinement : Using SHELXL to model rotational disorder in the triazole ring .
  • High-resolution data : Collecting synchrotron data (λ < 1 Å) to improve electron density maps .
  • Dynamic scattering correction : Applying multi-sweep data collection to mitigate absorption effects in crystals .

Q. What strategies optimize the synthetic route for scalability while maintaining purity?

Optimization involves:

  • Temperature control : Lowering reaction temperatures (0–5°C) to suppress ethynyl group side reactions .
  • Catalyst screening : Testing Pd/Cu catalysts for Sonogashira coupling to improve regioselectivity .
  • Purification protocols : Combining column chromatography (silica gel, hexane/EtOAc) with recrystallization (ethanol/water) .

Q. How do mechanistic studies elucidate the reactivity of the ethynyl-triazole-pyridine system?

Mechanistic insights are gained via:

  • Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated vs. non-deuterated ethynyl groups .
  • DFT calculations : Modeling transition states (e.g., triazole ring formation) at the B3LYP/6-31G(d) level .
  • Trapping intermediates : Using in situ IR spectroscopy to detect nitrile or alkyne intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR approaches include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to enhance microbial binding .
  • Bioisosteric replacement : Replacing the ethynyl group with cyano or vinyl groups to modulate pharmacokinetics .
  • Crystallographic overlays : Comparing X-ray structures of analogs to identify conserved binding motifs .

Q. What methodologies address stability challenges in aqueous or biological matrices?

Stability analysis involves:

  • Forced degradation studies : Exposing the compound to UV light, pH extremes, and oxidants (H₂O₂) to identify degradation pathways .
  • HPLC-MS monitoring : Tracking hydrolysis of the triazole ring under physiological conditions (pH 7.4, 37°C) .
  • Lyophilization : Stabilizing the compound in solid form with excipients (e.g., mannitol) for long-term storage .

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